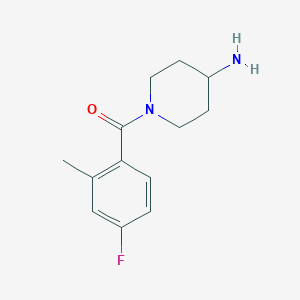

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-fluoro-2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9-8-10(14)2-3-12(9)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALOKEKDKADKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

The following technical guide details the physicochemical profile, synthesis, and application of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine , a specialized intermediate in medicinal chemistry.

A Privileged Scaffold for Kinase and GPCR Ligand Design

Executive Summary

This compound is a bifunctional building block widely employed in the synthesis of small-molecule therapeutics. It features a piperidine linker that provides solubility and spatial geometry, coupled with a fluorinated benzoyl cap that modulates metabolic stability and lipophilicity. This scaffold is frequently observed in the patent literature for Mer kinase inhibitors and Melanocortin receptor (MC2R) antagonists , serving as a critical solvent-exposed motif or hinge-binding element.

Identity & Physicochemical Profile[1][2][3][4][5][6]

As a custom pharmaceutical intermediate, this compound is often synthesized in situ or on-demand. It does not have a single, universal commodity CAS number, but is identified by its specific structural components.

| Property | Data / Descriptor |

| Compound Name | This compound |

| Common Synonyms | (4-Amino-piperidin-1-yl)-(4-fluoro-2-methyl-phenyl)-methanone |

| Molecular Formula | C₁₃H₁₇FN₂O |

| Molecular Weight | 236.29 g/mol |

| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Amine Nitrogen) |

| SMILES | Cc1cc(F)ccc1C(=O)N2CCC(N)CC2 |

| Key Precursor CAS | Acid: 321-21-1 (4-Fluoro-2-methylbenzoic acid)Amine: 73874-95-0 (N-Boc-4-aminopiperidine) |

Synthetic Pathway & Protocol

The synthesis follows a convergent route involving amide coupling of the fluorinated benzoic acid with a protected piperidine, followed by acid-mediated deprotection.

Reaction Scheme (Graphviz Visualization)

Caption: Convergent synthesis route via amide coupling and Boc-deprotection.

Detailed Protocol

Step 1: Amide Coupling

Objective: Form the benzoyl-piperidine bond.

-

Reagents: Dissolve 4-Fluoro-2-methylbenzoic acid (1.0 eq) in DMF or DCM.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C to activate the acid.

-

Note: Alternatively, convert the acid to its acid chloride using SOCl₂ for a cost-effective scale-up.

-

-

Addition: Add tert-Butyl piperidin-4-ylcarbamate (1.0 eq) slowly.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (Target Mass: ~337 Da [M+H]⁺).

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.), water, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection

Objective: Remove the Boc group to liberate the primary amine.

-

Reagents: Dissolve the intermediate in DCM (5 mL/g).

-

Acidolysis: Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (5–10 eq).

-

Reaction: Stir at room temperature for 1–2 hours. Evolution of CO₂ gas indicates reaction progress.

-

Isolation: Concentrate in vacuo.

-

For HCl salt: Triturate with diethyl ether to obtain a white solid.

-

For Free Base: Neutralize with saturated Na₂CO₃, extract into DCM/IPA (3:1), and concentrate.

-

Structural Analysis & Quality Control

Trustworthy characterization is essential to ensure the integrity of the "fluoro-methyl" substitution pattern, which is critical for SAR (Structure-Activity Relationship).

| Method | Expected Signals / Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic: ~7.1–7.4 ppm (m, 3H). Look for the specific splitting pattern of the 1,2,4-substituted ring.Methyl: Singlet at ~2.2–2.3 ppm (Ar-CH₃).Piperidine: Multiplets at 2.8–4.5 ppm (Ring protons) and ~1.5–1.9 ppm (CH₂). |

| ¹⁹F NMR | Fluorine: Single peak around -110 to -115 ppm (Ar-F). This confirms the integrity of the fluorine substituent. |

| LCMS | Purity: >95% via UV (254 nm).Mass: [M+H]⁺ = 237.1 (Calculated). |

Applications in Drug Discovery[2]

This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize potency and metabolic stability.

Pharmacophore Utility

-

Conformational Restriction: The piperidine ring restricts the spatial orientation of the amine, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The 4-Fluoro group blocks para-hydroxylation (a common metabolic soft spot), while the 2-Methyl group introduces steric twist, forcing the benzoyl ring out of planarity with the amide. This "ortho-effect" can improve selectivity by preventing flat stacking interactions in off-target proteins.

Therapeutic Areas (Patent Landscape)

-

Kinase Inhibitors: Used in Mer tyrosine kinase inhibitors (e.g., for leukemia treatment). The primary amine often forms a hydrogen bond with the hinge region or a specific aspartate residue in the active site.

-

GPCR Ligands: Found in antagonists for the Melanocortin-2 Receptor (MC2R) , utilized in treating congenital adrenal hyperplasia.

Biological Pathway Map

Caption: Pharmacophore mapping of the scaffold to key biological targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, handle as a functionalized amine/fluorinated aromatic .

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use within a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

References

-

PubChem. (2025).[2][1] 4-Fluoro-2-methylbenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). tert-Butyl piperidin-4-ylcarbamate (Precursor Data). Retrieved from [Link]

- Google Patents. (2016). US9428456B2: 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives.

- European Patent Office. (2019). EP3523292B1: Heteroaryl Compounds and Their Use as Mer Inhibitors.

Sources

A Technical Guide to Fluorinated Benzoyl Piperidine Scaffolds in Medicinal Chemistry

Introduction: The Strategic Convergence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of modern drug discovery, the piperidine ring stands out as a quintessential N-heterocycle, embedded in the architecture of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold. When combined with a benzoyl moiety, the resulting benzoylpiperidine core becomes a highly versatile and metabolically stable framework, prominent in agents targeting the central nervous system (CNS) and beyond.[3][4]

The strategic incorporation of fluorine, the most electronegative element, into these scaffolds represents a powerful tactic in medicinal chemistry.[5] Fluorination can profoundly alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, membrane permeability, binding affinity, and pKa.[5][6][7] This guide provides an in-depth exploration of fluorinated benzoyl piperidine scaffolds, elucidating the rationale behind their design, synthesis, and application, and offering practical insights for researchers in drug development.

The Multifaceted Role of Fluorine: A Game of Physicochemical Modulation

The introduction of fluorine into a benzoyl piperidine scaffold is not a mere substitution but a strategic decision to fine-tune molecular properties. The effects are highly context-dependent, relying on the number and position of fluorine atoms.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Placing a fluorine atom on the benzoyl ring can block sites susceptible to aromatic hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life and bioavailability.[8]

-

Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[5][9] Furthermore, the electron-withdrawing nature of fluorine can modulate the electronics of the benzoyl ring, influencing its interaction with receptor pockets. For example, the 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for 5-HT2A receptor antagonists, where the fluorine atom is crucial for ligand orientation and anchorage.[3][4]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[9] This is a particularly valuable property for CNS-active drugs. However, the effect on lipophilicity is complex and can be tailored by the pattern of fluorination.

-

pKa Modulation: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the piperidine nitrogen.[5][7][10] This reduction in basicity can decrease unwanted interactions with off-targets like the hERG channel, potentially reducing cardiac toxicity, and can improve oral bioavailability by increasing the fraction of the neutral species available for absorption.[5][10]

Synthetic Strategies: Building the Fluorinated Core

The synthesis of fluorinated benzoyl piperidines can be approached in several ways, generally involving the coupling of a fluorinated benzoyl component with a piperidine ring.

General Synthetic Workflow

A common and robust method involves the Friedel-Crafts acylation of a protected piperidine derivative with a fluorinated benzoyl chloride. Alternatively, nucleophilic substitution reactions are widely employed.

Caption: A generalized workflow for the synthesis of fluorinated benzoyl piperidine scaffolds.

Detailed Experimental Protocol: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanone

This protocol outlines a representative synthesis using a Friedel-Crafts-type reaction.

Materials:

-

N-Boc-isonipecotic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Fluorobenzene

-

Aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Acid Chloride Formation: To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction at room temperature for 2 hours.

-

Friedel-Crafts Acylation: In a separate flask, add aluminum chloride (2.5 eq) to fluorobenzene (10 eq) at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.

-

Work-up: Carefully quench the reaction by pouring it onto ice-cold 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

-

Purification (Protected Intermediate): Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield N-Boc-(4-fluorobenzoyl)piperidine.

-

Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (5.0 eq). Stir at room temperature for 4 hours.

-

Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO3 solution. Dry the organic layer over MgSO4, filter, and concentrate to yield the final product, (4-fluorophenyl)(piperidin-4-yl)methanone.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic fluorine signal in the ¹⁹F NMR spectrum and the correct mass in the MS analysis will validate the successful synthesis.

Structure-Activity Relationships (SAR): A Case Study Approach

The impact of fluorination is best understood by examining SAR studies.[11] Let's consider a hypothetical series of benzoyl piperidine-based monoacylglycerol lipase (MAGL) inhibitors, an area where this scaffold has shown promise.[1][2]

| Compound ID | Benzoyl Substitution | Piperidine N-Substitution | MAGL IC50 (nM) | Metabolic Stability (t½, mins) |

| 1 | H | Benzyl | 150 | 15 |

| 2 | 4-F | Benzyl | 55 | 45 |

| 3 | 2-F | Benzyl | 80 | 30 |

| 4 | 2,4-di-F | Benzyl | 40 | 65 |

| 5 | 4-F | 4-Fluorobenzyl | 25 | 75 |

Analysis of SAR:

-

Effect of a Single Fluorine: Introducing a fluorine at the 4-position of the benzoyl ring (Compound 2 ) significantly improves potency (150 nM vs. 55 nM) and triples the metabolic half-life compared to the non-fluorinated parent (Compound 1 ). This suggests the 4-position is a metabolic hotspot and that the fluorine atom may be involved in a favorable interaction within the MAGL active site.

-

Positional Isomerism: Moving the fluorine to the 2-position (Compound 3 ) still provides an improvement over the parent compound but is less effective than the 4-fluoro analog in both potency and stability. This highlights the critical importance of the substitution position.

-

Multiple Fluorinations: Adding a second fluorine (Compound 4 ) further enhances potency and stability, suggesting an additive effect.

-

Synergistic Effects: Fluorinating both the benzoyl ring and the N-benzyl substituent (Compound 5 ) results in the most potent and stable compound in the series. This indicates that strategic fluorination across different parts of the scaffold can lead to synergistic improvements in pharmacological properties.

Caption: Logical flow of structure-activity relationships for fluorinated benzoyl piperidines.

Therapeutic Applications and Future Perspectives

Fluorinated benzoyl piperidine scaffolds are prevalent across a wide range of therapeutic areas, most notably in neuropsychiatric and neurodegenerative diseases.[3] Their ability to modulate dopamine and serotonin receptors has led to their use in antipsychotic medications.[1][12] The 4-(p-fluorobenzoyl)piperidine moiety, in particular, is a recurring feature in potent 5-HT2A antagonists.[3][12]

Beyond the CNS, these scaffolds are being explored as:

-

Anticancer agents , such as inhibitors of Fatty Acid Synthase (FASN) and monoacylglycerol lipase (MAGL).[2][13]

-

Antithrombotic and antiarrhythmic agents. [4]

-

PET imaging agents , where the incorporation of fluorine-18 allows for non-invasive in vivo imaging of target engagement and disease progression.[9][12]

The future of this scaffold lies in the continued development of more selective and efficient synthetic fluorination methods, including late-stage fluorination techniques.[6] These advancements will allow for the rapid generation of diverse analog libraries, accelerating the discovery of new drug candidates with optimized properties. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the fluorinated benzoyl piperidine scaffold will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

References

- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: ResearchGate URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL: [Link]

-

Title: Percentages of therapeutic and diagnostic benzoylpiperidine-based molecules herein reported. Source: ResearchGate URL: [Link]

- Title: Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives Source: Google Cloud URL

-

Title: Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands Source: PubMed URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Publications URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL: [Link]

-

Title: Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold Source: ResearchGate URL: [Link]

-

Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]

-

Title: Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

-

Title: Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors Source: ResearchGate URL: [Link]

-

Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: PubMed URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine molecular weight and formula

The following technical guide is structured as an in-depth monograph for research scientists and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and medicinal chemistry applications of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine .

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Molecular Identity & Physicochemical Core[1]

This compound is a specialized bifunctional building block used primarily in the synthesis of GPCR modulators (specifically 5-HT

Core Chemical Data

| Property | Specification |

| IUPAC Name | (4-Aminopiperidin-1-yl)(4-fluoro-2-methylphenyl)methanone |

| Common Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 236.29 g/mol |

| Monoisotopic Mass | 236.1325 Da |

| CAS Registry Number | Not widely indexed; analog to CAS 739339-41-4 |

| Physical Form | Viscous oil (free base) or White solid (HCl salt) |

| Solubility | DMSO (>20 mg/mL), Methanol, DCM; Low in water (free base) |

Structural Composition

The molecule is composed of three distinct functional zones:

-

The "Tail" (4-Fluoro-2-methylphenyl): Provides lipophilic bulk and metabolic stability (fluorine blocks para-oxidation). The ortho-methyl group induces a twisted conformation relative to the amide plane, increasing selectivity.

-

The "Linker" (Benzamide): A robust amide bond connecting the aromatic tail to the piperidine.

-

The "Handle" (4-Aminopiperidine): A primary amine available for further derivatization (e.g., S

Ar, reductive amination, or amide coupling).

Synthetic Methodology & Process Chemistry

Validated Synthetic Route

The synthesis proceeds via the coupling of 4-fluoro-2-methylbenzoic acid with N-Boc-4-aminopiperidine, followed by acidolytic deprotection.

Step 1: Amide Coupling (Activation)

-

Reagents: 4-Fluoro-2-methylbenzoic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq).

-

Solvent: DMF or DCM.

-

Mechanism: The carboxylic acid is activated by HATU to form an active ester, which undergoes nucleophilic attack by the secondary amine of the piperidine ring. The Boc-protected primary amine remains inert.

Step 2: Deprotection (Boc Removal)

-

Reagents: TFA (10-20 eq) or 4M HCl in Dioxane.

-

Solvent: DCM (for TFA) or Dioxane (for HCl).

-

Workup: Basification with NaOH/NaHCO

is critical to isolate the free amine, though the HCl salt is often preferred for storage stability.

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathway ensuring regioselectivity at the secondary amine.

Structural Analysis & Spectroscopic Signature[1][2]

For researchers validating the identity of synthesized batches, the following spectroscopic markers are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )

-

Aromatic Region (

7.0 – 7.4 ppm): You will observe a distinct splitting pattern for the 1,2,4-substituted benzene ring.[1] The ortho-methyl group simplifies the multiplet structure compared to the unsubstituted analog. -

Benzylic Methyl (

2.2 – 2.3 ppm): A sharp singlet integrating to 3H. This is the key differentiator from the 4-fluorobenzoyl analog. -

Piperidine Ring:

- 4.3 – 4.5 ppm (1H, broad): Equatorial proton near the amide nitrogen (deshielded due to restricted rotation).

- 2.8 – 3.1 ppm (2H): Protons adjacent to the ring nitrogen.

- 1.2 – 1.8 ppm (4H): Multiplets for the C3 and C5 methylene protons.

-

Primary Amine (

1.5 – 2.0 ppm): Broad singlet (exchangeable with D

Mass Spectrometry (ESI+)

-

[M+H]

: Expected peak at 237.14 m/z . -

Fragmentation: High collision energy often yields a fragment at 137 m/z (the 4-fluoro-2-methylbenzoyl cation), confirming the "tail" structure.

Drug Design Utility: The "Benzoylpiperidine" Scaffold

This molecule is not merely an intermediate; it is a privileged substructure in medicinal chemistry. The benzoylpiperidine moiety mimics the spatial arrangement of endogenous neurotransmitters while adding hydrophobic bulk necessary for receptor pocket occupation.

Pharmacophore Mapping

In GPCR drug design (e.g., for schizophrenia or depression), this scaffold serves as the "Address" region that binds to secondary hydrophobic pockets, while the free amine connects to the "Message" region (the active warhead).

-

Conformational Restriction: The amide bond creates a planar region, but the ortho-methyl group on the phenyl ring forces the ring to twist out of planarity (

). This "atropisomer-like" twist often improves selectivity by preventing π-stacking with off-target receptors. -

Metabolic Blockade: The para-fluorine atom blocks the primary site of CYP450-mediated hydroxylation, significantly extending the half-life (

) of the final drug candidate.

Application Workflow

Figure 2: Divergent utility of the scaffold in generating diverse bioactive libraries.

Handling & Stability Protocols

Storage Recommendations

-

Free Base: Prone to oxidation and carbonate formation (absorbs CO

from air). Store under nitrogen at -20°C. -

HCl Salt: Highly stable. Hygroscopic—store in a desiccator. Recommended for long-term archiving.

Safety (E-E-A-T)

-

Hazard: Like many fluorinated piperidines, treat as a potential irritant and sensitizer.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Spill Cleanup: Neutralize with dilute sodium bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7183147, (4-amino-1-piperidinyl)(4-fluorophenyl)methanone. (Analogous Structure Reference). Retrieved from [Link]

-

Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. (Demonstrates synthetic utility of piperidine linkers). Retrieved from [Link]

- World Intellectual Property Organization (2006).WO2006036874A1 - Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-... (Patent citing related benzoylpiperidine pharmacophores).

Sources

Role of ortho-methyl substitution in benzoyl piperidine conformation

Executive Summary

In modern drug discovery, the ortho-methyl substitution on benzoyl piperidine scaffolds represents a textbook application of the "Magic Methyl" effect. Far from being a simple lipophilic addition, this modification acts as a conformational lock . By introducing steric clash (A(1,3) strain) between the phenyl ring and the amide moiety, the ortho-methyl group forces the amide bond out of planarity with the aromatic system.

This guide details the structural physics, computational prediction, and experimental validation of this phenomenon. For the medicinal chemist, mastering this scaffold means the ability to pre-organize ligand conformation, improve solubility by breaking crystal lattice energy, and shield metabolic hotspots.

The Mechanistic Basis: Sterics vs. Electronics

The Conformational "Twist"

In an unsubstituted benzoyl piperidine, the amide bond (C-N) naturally seeks coplanarity with the phenyl ring to maximize

Introduction of a methyl group at the ortho position of the phenyl ring creates a severe steric conflict with the amide carbonyl oxygen or the proximal protons of the piperidine ring (specifically the equatorial protons at C2/C6).

-

The Result: To relieve this strain, the phenyl ring rotates relative to the amide plane. The torsion angle (

) typically shifts from near 0° (planar) to 60°–90° (orthogonal). -

Electronic Trade-off: This rotation breaks the conjugation between the phenyl

-system and the amide carbonyl. While this costs resonance energy (~10–15 kcal/mol), the steric relief provides a net stabilization of the twisted conformer.

Diagram: The Mechanistic Pathway

The following diagram illustrates the causal link between substitution, structural distortion, and pharmacological outcome.

Figure 1: Causal pathway of the ortho-methyl effect, linking steric strain to physicochemical improvements.

Computational Protocol: Predicting the Barrier

Before synthesis, Density Functional Theory (DFT) is required to estimate the rotational energy barrier (

Workflow:

-

Conformational Search: Generate rotamers using a force field (e.g., OPLS4) to find global minima.

-

Geometry Optimization: Optimize ground states (GS) and Transition States (TS) using DFT.

-

Recommended Functional/Basis Set:M06-2X/6-311+G(d,p) . The M06-2X functional is critical for capturing dispersion interactions prevalent in steric clashes.

-

-

Frequency Calculation: Confirm GS has zero imaginary frequencies and TS has exactly one imaginary frequency (corresponding to the C-C(O) bond rotation).

Data Summary: Predicted vs. Typical Experimental Barriers

| Substituent (Ortho) | Torsion Angle (Calc) | Rotational Barrier ( | Conformational Status |

| -H | ~25° | 8–10 kcal/mol | Freely Rotating |

| -F | ~45° | 12–14 kcal/mol | Fast Exchange |

| -CH₃ (Methyl) | ~75° | 18–22 kcal/mol | Restricted (Atropisomeric potential) |

| -Cl | ~80° | 19–23 kcal/mol | Restricted |

Experimental Validation: Variable Temperature (VT) NMR

To empirically determine the rotational barrier created by the ortho-methyl group, VT-NMR is the gold standard. This protocol determines the coalescence temperature (

Protocol: Determination of via Coalescence

Materials:

-

Compound: o-Methyl benzoyl piperidine derivative (>10 mg).

-

Solvent: High-boiling deuterated solvent (e.g., DMSO-

, Toluene-

Step-by-Step Methodology:

-

Room Temperature Acquisition: Acquire a standard 1H-NMR at 25°C.

-

Observation: Look for broadening or splitting of the piperidine ring protons (specifically the

-protons adjacent to nitrogen). In restricted systems, these appear as complex multiplets or distinct equatorial/axial sets rather than a time-averaged signal.

-

-

Stepwise Heating: Increase the probe temperature in 10°C increments (e.g., 30°C

120°C).-

Equilibration: Allow 5 minutes of equilibration at each temperature step before acquisition.

-

-

Identify

: Pinpoint the temperature where the split signals merge into a single broad peak (Coalescence Temperature). -

Calculation: Apply the Eyring equation derived for coalescence:

-

Where

is in Kelvin. - is the separation (in Hz) of the exchanging signals at the slow exchange limit (low temp).

-

Medicinal Chemistry Implications: The "Magic Methyl"[2]

The ortho-methyl group is not just a structural spacer; it is a functional tool in Lead Optimization.

-

Metabolic Stability: The ortho-methyl blocks the P450-mediated oxidation of the phenyl ring by sterically shielding the ortho and meta positions.

-

Solubility: Planar benzamides stack efficiently in the solid state (high lattice energy), leading to poor solubility. The "twisted" conformation disrupts this stacking, significantly lowering the melting point and increasing solubility (

). -

Potency: By locking the ligand in a twisted conformation that mimics the bioactive state, the "entropy penalty" of binding is paid during synthesis rather than upon binding. This can lead to a 10-100x increase in potency (the "Magic Methyl" effect).[2][3][4]

Workflow Diagram: From Design to Data

Figure 2: Integrated workflow for validating conformational restriction in drug discovery.

References

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[2][4] Angewandte Chemie International Edition. Link

-

Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. Link

-

Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. (Chapter on Amide Rotational Barriers). Elsevier. Link

-

LaPlante, S. R., et al. (2011). Assessing Atropisomer Rotation Barriers in Drug Discovery. Journal of Medicinal Chemistry. Link

-

Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

This Application Note is designed for research and development scientists requiring a robust, scalable protocol for the synthesis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine .

The protocol prioritizes high-fidelity organic synthesis principles, utilizing HATU-mediated amidation for the coupling phase and HCl/Dioxane for the deprotection phase. This route is selected for its operational simplicity, high yield potential, and ease of purification (avoiding column chromatography in the final step).

Executive Summary

The target molecule, This compound , is a functionalized piperidine scaffold frequently employed as a building block in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a secondary amide linkage at the piperidine nitrogen and a primary amine at the C4 position.

This guide details a two-step synthetic route starting from commercially available 4-Boc-aminopiperidine .

-

Regioselective Amidation: Coupling of 4-Fluoro-2-methylbenzoic acid with the secondary amine of the piperidine ring.

-

Chemoselective Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to unmask the primary amine as a hydrochloride salt.

Retrosynthetic Analysis

The synthetic logic relies on the differential reactivity of the protected primary amine versus the free secondary amine of the piperidine ring.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine core.

Experimental Protocols

Step 1: Amide Coupling (Constructive Phase)

Objective: Synthesize tert-butyl (1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl)carbamate. Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen over carbodiimides (EDC/DCC) due to its faster kinetics and lower incidence of racemization or side reactions in hindered benzoic acids.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| 4-Fluoro-2-methylbenzoic acid | 154.14 | 1.0 | 5.00 g | Acid Component |

| 4-Boc-aminopiperidine | 200.28 | 1.05 | 6.82 g | Amine Component |

| HATU | 380.23 | 1.2 | 14.80 g | Coupling Agent |

| DIPEA (Hunig's Base) | 129.24 | 3.0 | 16.9 mL | Base |

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

Protocol

-

Activation: In a dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methylbenzoic acid (5.00 g, 32.4 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add DIPEA (16.9 mL, 97.2 mmol) dropwise. The solution may warm slightly; ensure it remains at room temperature (RT).

-

Coupling Agent: Add HATU (14.80 g, 38.9 mmol) in one portion. Stir the reaction mixture at RT for 15 minutes to generate the activated ester species (O-azabenzotriazolyl ester). Note: The solution typically turns yellow/orange.

-

Amine Addition: Add 4-Boc-aminopiperidine (6.82 g, 34.0 mmol).

-

Reaction: Stir the mixture at RT for 4–6 hours.

-

Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hexane). The acid peak should disappear, and a new peak (M+H ~337) should emerge.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (200 mL).

-

Wash sequentially with:

-

10% Citric acid or 1M HCl (2 x 100 mL) – Removes excess DIPEA and unreacted amine.

-

Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted acid and HOBt byproducts.

-

Brine (1 x 100 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Step 2: N-Boc Deprotection (Unmasking Phase)

Objective: Synthesize this compound Hydrochloride. Rationale: Using HCl in Dioxane is preferred over TFA/DCM for this application. It allows the product to precipitate directly as a hydrochloride salt, avoiding the need for aqueous workup and lyophilization.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| Boc-Intermediate (Step 1) | 336.40 | 1.0 | 9.00 g (est) | Substrate |

| 4M HCl in Dioxane | - | 10.0 | 67 mL | Acid/Solvent |

| Diethyl Ether (Et₂O) | - | - | 100 mL | Anti-solvent |

Protocol

-

Dissolution: Dissolve the Boc-Intermediate (9.00 g, 26.7 mmol) in a minimal amount of 1,4-dioxane (10–20 mL) or DCM (10 mL) if solubility is poor.

-

Acidolysis: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (67 mL, ~267 mmol) dropwise.

-

Reaction: Remove the ice bath and stir at RT for 2–4 hours.

-

Observation: A white to off-white precipitate should begin to form as the Boc group is cleaved and the amine salt forms.

-

Checkpoint: LCMS should show the mass of the free amine (M+H ~237) and complete consumption of the starting material (M+H ~337).

-

-

Isolation:

-

Add Diethyl Ether (100 mL) to the reaction mixture to fully precipitate the product.

-

Stir for 15 minutes.

-

Filter the solid using a Buchner funnel.

-

-

Washing: Wash the filter cake with cold Et₂O (3 x 50 mL) to remove excess HCl and impurities.

-

Drying: Dry the solid under high vacuum at 40°C for 12 hours.

Final Product: this compound Hydrochloride (White solid).

Process Logic & Troubleshooting

The following workflow diagram illustrates the critical decision points and logic flow for the synthesis.

Figure 2: Logical workflow for the synthesis and isolation of the target amine salt.

Troubleshooting Guide

-

Low Yield in Step 1: If the conversion is low, ensure the DMF is anhydrous. Water hydrolyzes the active ester. If the acid is sterically hindered (the 2-methyl group exerts some bulk), allow the activation step (Acid + HATU) to proceed for 30 minutes before adding the amine.

-

Gummy Precipitate in Step 2: If the HCl salt forms a gum instead of a solid, decant the supernatant, triturate the residue with fresh Et₂O or Hexanes, and scratch the flask walls with a spatula to induce crystallization.

-

Free Base Requirement: If the free amine is required for the next step (e.g., a nucleophilic substitution), dissolve the HCl salt in water, adjust pH to >10 with 1M NaOH, and extract with DCM.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical criteria should be met:

-

1H NMR (DMSO-d6, 400 MHz):

- 8.0–8.3 (br s, 3H, NH3+).

- 7.1–7.4 (m, 3H, Aromatic protons).

- 4.5 & 3.5 (m, Piperidine ring protons, broad due to amide rotamers).

- 3.1 (m, 1H, CH-NH3+).

- 2.25 (s, 3H, Ar-CH3).

-

LCMS (ESI+):

-

Calculated Mass (Free Base): 236.13

-

Observed [M+H]+: 237.1

-

Safety & Handling

-

Fluorinated Compounds: While generally stable, fluorinated benzoic acids can be irritants. Use standard PPE.

-

HATU: A potent sensitizer. Avoid inhalation of dust.

-

HCl/Dioxane: Corrosive and fuming. Handle exclusively in a fume hood. Dioxane is a potential carcinogen; minimize exposure.

References

-

Amide Coupling Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link

-

HATU Protocol: Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Boc Deprotection (HCl/Dioxane): Han, G., Tamaki, M., & Hruby, V. J. (2001).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7][8] Journal of Peptide Research, 58(4), 338-341.[6][7] Link

-

General Piperidine Amidation: ThermoFisher Scientific Application Note: Amide Coupling Reagents.Link

Sources

- 1. Boc Deprotection - HCl [commonorganicchemistry.com]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. growingscience.com [growingscience.com]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Amide coupling protocols for 4-fluoro-2-methylbenzoic acid and piperidin-4-amine

Application Note & Protocol Guide

Executive Summary

This guide details the synthetic protocols for coupling 4-fluoro-2-methylbenzoic acid (Substrate A) with piperidin-4-amine (Substrate B). This specific transformation presents two distinct chemical challenges that cause standard "add-and-stir" methods to fail:

-

Steric Inhibition: The ortho-methyl group on the benzoate creates significant steric hindrance, raising the activation energy for nucleophilic attack.

-

Regioselectivity: The amine substrate contains both a primary exocyclic amine and a secondary endocyclic amine. Without specific protection strategies, acylation will occur competitively or preferentially at the secondary ring nitrogen.

Recommendation: For high-purity medicinal chemistry applications, Protocol A (Acid Chloride via Protected Scaffold) is the validated standard. Protocol B (HATU Activation) is provided for high-throughput screening (HTS) contexts where speed outweighs isolated yield.

Strategic Analysis

The Electrophile: Ortho-Substitution Effects

The 2-methyl group on 4-fluoro-2-methylbenzoic acid twists the carboxylate out of planarity with the aromatic ring (Steric Inhibition of Resonance). More critically, it blocks the trajectory of bulky coupling reagents (like HATU/TBTU) and the incoming nucleophile.

-

Implication: Bulky active esters (OBt/OAt) form slowly.

-

Solution: Convert the acid to the Acid Chloride (

).[1][2] The chloride is sterically small and highly electrophilic, overcoming the ortho-methyl barrier.

The Nucleophile: The Diamine Trap

Piperidin-4-amine possesses two nucleophilic sites:

-

Site 1 (Ring NH): Secondary amine, pKa

11.0. More basic, typically more nucleophilic in acylation reactions. -

Site 2 (Exocyclic

): Primary amine, pKa -

The Problem: Direct coupling with the free diamine often yields a mixture of N-acylation at the ring (Site 1) and bis-acylation.

-

The Fix: Use 1-Boc-4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate). This renders the ring nitrogen non-nucleophilic, forcing exclusive coupling at the primary amine.

Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride / Boc-Protection)

Best for: Scale-up, high purity, and overcoming steric hindrance.

Phase 1: Acid Chloride Activation

Mechanism: In situ generation of the Vilsmeier-Haack reagent using Oxalyl Chloride and catalytic DMF.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) under

atmosphere. -

Dissolution: Add 4-fluoro-2-methylbenzoic acid (1.0 equiv, e.g., 500 mg) and anhydrous DCM (dichloromethane, 0.2 M concentration).

-

Catalyst: Add catalytic DMF (N,N-dimethylformamide, 2-3 drops).

-

Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C.

-

Observation: Vigorous bubbling indicates gas evolution (CO, CO₂, HCl).

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride residue in anhydrous DCM (5 mL).

Phase 2: Regioselective Coupling

-

Amine Prep: In a separate flask, dissolve 1-Boc-4-aminopiperidine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) in anhydrous DCM.

-

Addition: Cool amine solution to 0°C. Add the acid chloride solution (from Phase 1) dropwise over 10 minutes.

-

Completion: Stir at RT for 3-12 hours. Monitor by LCMS (Target mass = MW of Product + Boc).

-

Workup: Quench with sat.

. Extract with DCM (

Phase 3: Deprotection (TFA)

-

Dissolve the crude intermediate in DCM (4 mL).

-

Add Trifluoroacetic Acid (TFA) (1 mL) dropwise at 0°C.

-

Stir at RT for 1-2 hours until Boc removal is complete (LCMS).

-

Purification: Concentrate in vacuo. Neutralize with basic resin or reverse-phase HPLC (0.1%

modifier) to obtain the free base.

Protocol B: High-Throughput (HATU Activation)

Best for: Small scale (<20 mg), parallel synthesis libraries. Note: Reaction times must be extended due to the ortho-methyl group.

-

Solution A: Dissolve 4-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

-

Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

-

Critical Step: Stir for 30-60 minutes before adding the amine. This "pre-activation" allows the hindered acid to form the OAt-active ester.

-

-

Addition: Add 1-Boc-4-aminopiperidine (1.2 equiv).

-

Reaction: Stir at 40°C-50°C for 16 hours. (Heat is required to overcome the steric barrier).

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF. Proceed to deprotection as in Protocol A.

Visualization & Mechanism

Reaction Workflow & Regioselectivity

The following diagram illustrates the critical decision path for selecting the correct amine substrate to ensure regioselectivity.

Caption: Workflow demonstrating the necessity of Boc-protection to avoid regioselectivity errors inherent to the diamine scaffold.

Acid Chloride Activation Mechanism (Vilsmeier-Haack)

This diagram details why Protocol A works for hindered acids: the catalytic generation of the active chloroiminium species.

Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the reactive Vilsmeier reagent, which activates the hindered acid.

Data Summary & Troubleshooting

| Parameter | Protocol A (Acid Chloride) | Protocol B (HATU) |

| Steric Tolerance | High (Small electrophile) | Medium (Bulky active ester) |

| Reaction Time | 2-4 Hours | 12-24 Hours |

| Temperature | 0°C to RT | RT to 50°C |

| Byproducts | HCl, CO, CO₂ (Gases) | Urea, HOAt (Solids/Soluble) |

| Purification | Simple Extraction | Requires Acid Wash/Column |

| Scale | >100 mg to Grams | <50 mg (Screening) |

Common Pitfalls

-

Low Yield (Protocol A): Usually caused by wet DMF or old Oxalyl Chloride. Ensure the Vilsmeier intermediate forms (bubbling must be observed).

-

Incomplete Reaction (Protocol B): The ortho-methyl group slows the reaction. Do not quench early; heat to 50°C if LCMS shows starting material after 4 hours.

-

Regioisomer Contamination: If you observe two peaks with the same mass in LCMS, you likely used the free diamine or the Boc group fell off (check acid quality in reagents).

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

- Core citation for general coupling mechanisms and reagent selection.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Discusses limitations of HATU/standard reagents with sterically hindered substr

-

Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Oxalyl Chloride Protocol.

- Standard operating procedure for Vilsmeier-Haack activ

-

Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents Guide.

- Reference for HATU/DIPEA stoichiometry and solvent comp

Sources

Procedure for deprotection of N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine

Application Note: Chemoselective Deprotection of N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine

Executive Summary

This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine . The primary challenge in this transformation is maintaining chemoselectivity: removing the acid-labile carbamate (Boc) while preserving the potentially hydrolyzable benzamide linkage.

We present two validated methods:

-

Method A (TFA/DCM): Homogeneous phase deprotection for rapid throughput.

-

Method B (HCl/Dioxane): Anhydrous precipitation for isolating the hydrochloride salt.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule contains two nitrogen functionalities:

-

Piperidine N-1 (Amide): Acylated by a 4-fluoro-2-methylbenzoyl group. The ortho-methyl group provides significant steric hindrance, rendering this amide bond exceptionally stable against acid-catalyzed hydrolysis compared to unhindered benzamides. The para-fluoro substituent exerts an electron-withdrawing inductive effect (-I), slightly deactivating the aromatic ring, which minimizes the risk of electrophilic aromatic substitution by tert-butyl cations during deprotection.

-

Piperidine N-4 (Carbamate): The target for deprotection.[1][2][3] The Boc group is acid-labile, cleaving via an E1-like mechanism.

Reaction Mechanism

The reaction proceeds via acidolysis.[4] The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate.[4][5] This releases the tert-butyl cation (which is eliminated as isobutylene gas or trapped) and a carbamic acid intermediate.[5][6] The carbamic acid spontaneously decarboxylates to yield the free amine.[4][5][6][7][8]

Figure 1: Mechanistic pathway of acid-mediated Boc deprotection.[7]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane

Best for: Small scale, rapid synthesis, or when the free base is required immediately.

Reagents:

-

Substrate: N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine (1.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous grade.[9]

-

Quench: Saturated aq. NaHCO₃.

Protocol:

-

Dissolution: Dissolve the substrate in DCM (5 mL per mmol substrate) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.[9]

-

Ratio: Standard protocol uses a 1:4 (v/v) ratio of TFA to DCM.

-

Note: The 0°C start controls the exotherm and initial gas evolution.

-

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C).

-

Monitoring: Monitor by TLC (ensure mobile phase contains 1% NH₄OH or Et₃N to move the free amine) or LCMS. Conversion is typically complete in 1–2 hours.

-

-

Workup (Free Base Isolation):

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Redissolve the residue in DCM.

-

Wash carefully with saturated aqueous NaHCO₃ (Caution: CO₂ evolution).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]

-

Method B: 4M HCl in 1,4-Dioxane

Best for: Scale-up, storage stability, and isolation of the hydrochloride salt.

Reagents:

-

Substrate: N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (commercial solution).

-

Solvent (Optional): 1,4-Dioxane or Ethyl Acetate (if substrate is not soluble in the reagent alone).[2]

Protocol:

-

Preparation: Place the substrate in a round-bottom flask. If the substrate is solid, add a minimal amount of 1,4-dioxane to dissolve/suspend.

-

Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv of HCl).

-

Observation: The reaction typically remains clear initially, then the product amine hydrochloride often precipitates out as a white solid.

-

-

Reaction: Stir at room temperature for 1–3 hours.

-

Process Check: If precipitation is heavy, add a small amount of diethyl ether to drive further precipitation.

-

-

Isolation (Salt Form):

Comparative Data & Decision Matrix

| Feature | Method A (TFA) | Method B (HCl/Dioxane) |

| Product Form | Trifluoroacetate salt (or Free Base after workup) | Hydrochloride Salt (Solid) |

| Reaction Time | 1–2 Hours | 1–4 Hours |

| Purification | Requires extraction/column chromatography | Filtration (Precipitation) |

| Water Sensitivity | Low (TFA scavenges water) | High (Moisture can make the salt sticky) |

| Atom Economy | Lower (TFA waste) | Higher (Clean precipitation) |

Workflow Decision Tree

Figure 2: Decision workflow for selecting the appropriate deprotection strategy.

Analytical Validation & Troubleshooting

Validation Criteria (NMR)

-

Proton NMR (¹H-NMR):

-

Disappearance: The strong singlet at ~1.45 ppm (9H, t-butyl group) must be completely absent.

-

Shift: The protons adjacent to the amine (piperidine C-3/C-5) will shift downfield significantly in the salt form compared to the Boc-protected precursor.

-

Amide Integrity: The aromatic signals corresponding to the 4-fluoro-2-methylbenzoyl group should remain unchanged, confirming the amide bond is intact.

-

Troubleshooting Guide

-

Incomplete Reaction: If starting material persists, ensure the acid is not consumed by moisture. Add an additional 2 equivalents of acid.

-

"Sticky" Salt (Method B): If the HCl salt forms a gum instead of a powder, triturate with diethyl ether or hexanes and sonicate.

-

Side Products: If tert-butyl cation trapping occurs (rare for this substrate), add a scavenger such as triethylsilane (2.5%) to the TFA mixture [1].

References

-

Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268.

-

Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[13][14][15]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

BenchChem Application Notes. (2025). "Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane."

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Lab Reporter [fishersci.co.uk]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. researchgate.net [researchgate.net]

- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Solvent Selection for Reactions of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

Introduction: The Critical Role of the Solvent

In the synthesis and derivatization of pharmacologically relevant molecules such as 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine, the choice of solvent is a paramount decision that extends far beyond simple dissolution of reactants. The solvent environment dictates reaction kinetics, influences regioselectivity and stereoselectivity, modulates equilibrium positions, and ultimately determines product yield and purity. For researchers and professionals in drug development, a rational approach to solvent selection is not merely a matter of optimization but a cornerstone of efficient, scalable, and sustainable chemical synthesis.

This comprehensive guide provides a detailed exploration of solvent selection for key reactions involving this compound, a versatile intermediate in medicinal chemistry. We will delve into the mechanistic considerations that underpin solvent choice for common transformations such as amide bond formation, reductive amination, and N-alkylation. The protocols and data presented herein are designed to empower researchers to make informed decisions, moving from empirical screening to a knowledge-driven approach to reaction design.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is essential for solvent selection.

-

Structure: The molecule possesses a tertiary amide, a secondary amine on a piperidine ring, and a fluorinated aromatic ring.

-

Polarity: The presence of the amide and amine functionalities imparts a degree of polarity, suggesting solubility in a range of polar aprotic and protic solvents. The aromatic and piperidine hydrocarbon framework contributes to some non-polar character.

-

Reactivity: The primary amine is a key reactive handle for derivatization. The amide bond is generally stable but can be subject to hydrolysis under harsh acidic or basic conditions.

Solvent Selection for Key Transformations

Amide Bond Formation

The acylation of the primary amine of this compound is a frequent transformation. The choice of solvent is critical for ensuring efficient coupling and minimizing side reactions.

Mechanistic Insight: Amide bond formation typically proceeds through the activation of a carboxylic acid, often with a coupling reagent, to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The ideal solvent should solubilize both the amine and the activated carboxylic acid species while not interfering with the reactive intermediates.

Solvent Considerations:

-

Aprotic Polar Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) have been traditionally favored for their excellent solvating power for a wide range of reactants and coupling reagents.[1][2] However, due to their environmental and health concerns, their use is increasingly being replaced by greener alternatives.[3]

-

Greener Alternatives:

-

Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF): These solvents have emerged as effective replacements for DCM and DMF in many amide coupling reactions.[2][3] They offer good solubility for many organic compounds and are more environmentally benign.

-

Acetonitrile (MeCN): A polar aprotic solvent that can be a good choice, particularly when byproducts need to be precipitated.

-

Water: In certain cases, particularly with water-soluble coupling agents like EDC, water can be a highly sustainable solvent for amide bond formation.[1][4]

-

Data Summary: Solvent Effects on Amide Coupling Reactions

| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Advantages | Potential Issues |

| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many reagents. | Environmental and health concerns. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High solvating power, good for poorly soluble substrates. | High boiling point, difficult to remove, toxicity concerns.[1] |

| Ethyl Acetate (EtOAc) | 6.0 | 77 | Good balance of polarity, lower toxicity, easily removed.[2] | May not be suitable for all coupling reagents or highly polar substrates. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative to THF, good solvating properties.[2][3] | Can form peroxides upon storage. |

| Acetonitrile (MeCN) | 37.5 | 82 | Good for promoting SN2 reactions, can precipitate some byproducts. | Can be reactive with strong bases or acids. |

Protocol: Screening Solvents for Amide Bond Formation

-

Reactant Solubility Check: In separate vials, assess the solubility of this compound, the carboxylic acid, and the chosen coupling reagent (e.g., HATU, HBTU) in a range of solvents (e.g., DCM, EtOAc, 2-MeTHF, MeCN).

-

Small-Scale Parallel Reactions: Set up small-scale reactions (e.g., 0.1 mmol) in parallel in the selected solvents.

-

Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals (e.g., 1h, 4h, 24h).

-

Analysis of Outcome: Compare the reactions based on conversion to product, formation of byproducts, and ease of work-up.

-

Optimization: Select the most promising solvent for further optimization of reaction conditions (temperature, concentration, stoichiometry).

Reductive Amination

Reductive amination is a powerful method for introducing alkyl groups to the primary amine of this compound via reaction with an aldehyde or ketone.

Mechanistic Insight: The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. The solvent must facilitate both of these steps. For reactions employing hydride-based reducing agents like sodium triacetoxyborohydride (STAB), the solvent should not react with the reducing agent.

Solvent Considerations:

-

Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and often provide good results.[5] However, their use is being phased out due to environmental concerns.[6][7]

-

Ester Solvents: Ethyl acetate (EtOAc) has been demonstrated to be an excellent and more environmentally friendly alternative to chlorinated solvents for STAB-mediated reductive aminations.[5][8]

-

Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also viable options.

-

Alcoholic Solvents: While alcohols like methanol and ethanol can be effective, caution is advised when using catalytic hydrogenation for the reduction step, as the alcohol can be oxidized to an aldehyde or ketone, leading to undesired byproducts.[5] For borohydride reductions, methanol can be a suitable solvent.[9]

Data Summary: Solvent Selection for Reductive Amination

| Solvent | Typical Reducing Agent | Key Advantages | Potential Issues |

| Dichloromethane (DCM) | NaBH(OAc)₃ | Good solubility, generally inert to the reaction. | Environmental and health concerns.[5] |

| 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | Higher boiling point than DCM, can allow for higher reaction temperatures. | Environmental and health concerns.[6] |

| Ethyl Acetate (EtOAc) | NaBH(OAc)₃ | Greener alternative, often gives comparable or better yields than DCM/DCE.[5][8] | Can undergo hydrolysis under acidic or basic conditions. |

| Tetrahydrofuran (THF) | NaBH(OAc)₃, NaBH₃CN | Good general-purpose solvent. | Can form peroxides. |

| Methanol (MeOH) | NaBH₄ | Can facilitate imine formation.[9] | Can react with some reducing agents; potential for side reactions with catalytic hydrogenation.[5] |

Protocol: General Procedure for Reductive Amination with STAB

-

To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in the chosen solvent (e.g., EtOAc, DCM) at room temperature, add acetic acid (1.1 equiv).

-

Stir the mixture for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

N-Alkylation

Direct alkylation of the primary amine with an alkyl halide or other electrophile is another common derivatization strategy.

Mechanistic Insight: This is typically an SN2 reaction where the amine acts as a nucleophile. The solvent can have a profound effect on the rate of SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity.

Solvent Considerations:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are effective at promoting SN2 reactions.[10] However, DMF and DMSO have high boiling points and can be difficult to remove. Greener alternatives are being sought.[10]

-

Ethereal Solvents: Tetrahydrofuran (THF) can be a suitable solvent, often used in combination with strong bases like sodium hydride (NaH) if deprotonation of a less nucleophilic amine is required first.[11]

-

Alcoholic Solvents: Alcohols can be used, but they are protic and can solvate the amine, potentially reducing its nucleophilicity. They can also compete as nucleophiles.

-

Ketone Solvents: Acetone can be a good solvent, particularly for reactions with alkyl iodides.

Data Summary: Solvent Effects on N-Alkylation

| Solvent | Type | Key Advantages | Potential Issues |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent for SN2 reactions, dissolves many salts. | High boiling point, toxicity.[10] |

| Acetonitrile (MeCN) | Polar Aprotic | Good for SN2 reactions, lower boiling point than DMF. | Can be reactive under certain conditions. |

| Tetrahydrofuran (THF) | Aprotic | Good for use with strong bases like NaH.[11] | Lower polarity, may not be suitable for all substrates. |

| Acetone | Polar Aprotic | Useful for reactions with alkyl iodides (Finkelstein reaction conditions). | Lower boiling point may limit reaction temperature. |

| Isopropanol | Protic | Can be a greener option. | May decrease nucleophilicity of the amine. |

Protocol: N-Alkylation with an Alkyl Halide

-

Dissolve this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃, Et₃N, 2.0 equiv) in the chosen solvent (e.g., MeCN, DMF).

-

Add the alkyl halide (1.1 equiv) to the mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given reaction of this compound.

Caption: A systematic workflow for solvent selection.

Influence of Solvent Properties on Reaction Pathways

The interplay between solvent properties and reaction outcomes is a critical aspect of chemical synthesis.

Caption: Interplay of solvent properties and reaction outcomes.

Conclusion

The selection of a solvent for reactions involving this compound is a multi-faceted decision that requires a deep understanding of the reaction mechanism, the properties of the reactants and reagents, and the principles of green chemistry. By moving beyond traditional, and often hazardous, solvents and embracing a systematic screening approach with more sustainable alternatives, researchers can not only improve the efficiency and yield of their reactions but also contribute to a safer and more environmentally responsible practice of chemical synthesis. The protocols and guidelines presented in this application note serve as a robust starting point for the development of optimized and scalable synthetic routes in drug discovery and development.

References

-

McGonagle, F. I., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165. [Link]

-

ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. [Link]

-

American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

-

Myers, A. G. (n.d.). Myers Chem 115. [Link]

-

University of Strathclyde. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

-

ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

-

The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

-

Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

-

Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 1542-1549. [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Utah Tech University. (n.d.). Physical Properties of Organic Solvents. [Link]

-

3DS Blog. (2023). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes. [Link]

-

Wiley Online Library. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. [Link]

-

Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

American Chemical Society Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

-

MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

-

ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. [Link]

-

ResearchGate. (2021). (PDF) Green Solvents for the Formation of Amide Linkage. [Link]

-

Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. [Link]

-

Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6539. [Link]

-

ResearchGate. (2018). Solvent selection for chemical reactions: Automated computational screening of solvents using the SMD model. [Link]

- Google Patents. (n.d.). WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)

-

ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.

-

MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 6. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Preparation of urea derivatives from 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

Application Note: Efficient Synthesis of Urea Derivatives from 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

Abstract & Scope

This application note details optimized protocols for the preparation of unsymmetrical urea derivatives utilizing This compound (referred to herein as Amine 1 ) as the nucleophilic scaffold. This specific piperidine intermediate is a "privileged structure" in medicinal chemistry, particularly in the synthesis of 5-HT2A receptor antagonists and other GPCR-targeting antipsychotics.

We compare three distinct synthetic methodologies:

-

Direct Isocyanate Addition (The "Gold Standard" for library synthesis).

-

CDI-Mediated Activation (For accessing ureas from amine partners).

-

Triphosgene Activation (For scale-up and difficult substrates).

Molecule Profile & Strategic Considerations

Starting Material: this compound

-

Molecular Weight: ~236.29 g/mol

-

Key Features:

-

Primary Amine (C4): Highly nucleophilic, unhindered.

-

Benzamide (N1): Electron-withdrawing group; reduces the basicity of the piperidine ring but ensures the C4-amine is the exclusive reactive site for urea formation.

-

Solubility: Moderate in DCM; excellent in DMF/DMSO.

-

Synthetic Challenge: While the primary amine is reactive, the choice of method depends heavily on the availability of the electrophilic partner (isocyanate vs. amine) and the scale of the reaction.

Decision Matrix: Method Selection

| Feature | Method A: Isocyanate | Method B: CDI Coupling | Method C: Triphosgene |

| Partner Reagent | Isocyanate ( | Amine ( | Amine ( |

| Atom Economy | 100% (No byproducts) | Moderate (Imidazole byproduct) | High (HCl byproduct) |

| Safety Profile | Moderate (Sensitizers) | High (Solid reagents) | Low (Generates Phosgene) |

| Purification | Filtration/Scavenger | Aqueous Workup/Column | Aqueous Workup |

| Recommended For | High-Throughput / MedChem | Novel Linkers / Complex Amines | Scale-Up (>10g) |

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for selecting and executing the synthesis.

Caption: Workflow decision tree for urea synthesis based on reagent availability.

Detailed Protocols

Protocol A: Direct Isocyanate Addition (Standard)

Best for: Parallel synthesis, high purity requirements.

Reagents: